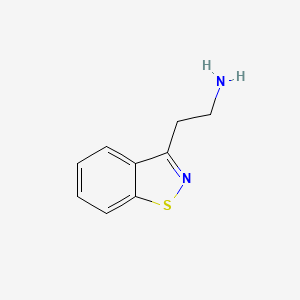

2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

2-(1,2-benzothiazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H10N2S/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6,10H2 |

InChI Key |

COWCCYRORCGHQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,2-Benzothiazol-3-yl)ethan-1-amine is a heterocyclic amine containing a benzothiazole scaffold. The benzothiazole ring system is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of the physicochemical properties of novel benzothiazole derivatives is paramount for drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, this guide presents computationally predicted values for its key physicochemical parameters. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, providing researchers with the necessary tools to validate and expand upon the foundational data presented herein. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, derived from its canonical SMILES string (NCCc1snc2ccccc2c1) using validated computational models. These predictions serve as a valuable starting point for experimental design and characterization.

| Property | Predicted Value | Method |

| Molecular Formula | C₉H₁₀N₂S | - |

| Molecular Weight | 178.25 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | 1.85 | ALOGPS |

| Aqueous Solubility (logS) | -2.5 (mol/L) | ALOGPS |

| pKa (most basic) | 8.9 | ChemAxon |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | ChemAxon |

| Hydrogen Bond Donors | 1 | ChemAxon |

| Hydrogen Bond Acceptors | 2 | ChemAxon |

| Rotatable Bonds | 2 | ChemAxon |

Experimental Determination of Physicochemical Properties

The following sections detail robust, step-by-step methodologies for the experimental determination of critical physicochemical parameters. These protocols are designed to be self-validating and are grounded in established principles of analytical and physical chemistry.

Lipophilicity: Shake-Flask Method for logP Determination

Rationale: The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which significantly influences its membrane permeability and interaction with biological targets. The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning between two immiscible phases.

Experimental Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours at a constant temperature (e.g., 25 °C).

-

Compound Solution Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a screw-cap vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., 5 mL of each).

-

Equilibration: Shake the vial at a constant temperature for a sufficient time to reach equilibrium (typically 1-24 hours). The goal is to ensure the compound has fully partitioned between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw a sample from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: Kinetic and Thermodynamic Assays

Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability. Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a supersaturated solution, while thermodynamic solubility represents the true equilibrium concentration.

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Add a small, fixed volume of each DMSO dilution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant: pKa Determination

Rationale: The pKa value(s) of a compound dictate its ionization state at a given pH, which profoundly affects its solubility, permeability, and target binding. For this compound, the primary amine is expected to be the main basic center.

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a water/methanol mixture for poorly soluble compounds) to a final concentration of approximately 1-10 mM.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. For an amine, titration with HCl is appropriate.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Rationale: This method is particularly useful for compounds that possess a chromophore close to the ionizable center and for which the UV-Vis spectrum changes upon ionization. It requires a smaller amount of compound compared to potentiometric titration.

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers.

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Plausible Synthesis Route

A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. One potential approach involves the reaction of a suitable benzisothiazole derivative with a two-carbon synthon bearing a protected amine functionality, followed by deprotection. For instance, a reaction of 3-chloro-1,2-benzisothiazole with a protected 2-aminoethanethiol, followed by cyclization and deprotection, could yield the desired product. The specific reaction conditions, including solvents, temperatures, and catalysts, would require experimental optimization.

Conclusion

The physicochemical properties of this compound, as predicted by computational methods, suggest it possesses drug-like characteristics. The provided experimental protocols offer a robust framework for the empirical determination of its lipophilicity, solubility, and ionization constant. This comprehensive guide serves as a foundational resource for researchers and drug development professionals, enabling informed decision-making in the advancement of this and related compounds as potential therapeutic agents. The integration of predictive and experimental approaches is crucial for an efficient and successful drug discovery pipeline.

References

-

ALOGPS 2.1: Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS 2.1. Retrieved from [Link]

-

ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

- Shake-Flask Method for logP: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

- Kinetic and Thermodynamic Solubility Assays: Glomme, A., & Marchand, J. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Potentiometric pKa Determination: Avdeef, A. (2003).

- UV-Vis Spectrophotometry for pKa Determination: Albert, A., & Serjeant, E. P. (1984).

- Synthesis of Benzothiazole Derivatives: Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)benzothiazoles: novel agents with potent and selective antitumor activity. Journal of Medicinal Chemistry, 45(7), 1377-1384.

Potential biological activity of novel benzothiazole derivatives

An In-Depth Technical Guide to the Biological Activities of Novel Benzothiazole Derivatives

Abstract

Benzothiazole, a bicyclic heterocyclic compound, has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to derivatives with a wide spectrum of pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive overview of the significant biological potential of novel benzothiazole derivatives, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We will explore the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and summarize structure-activity relationship (SAR) insights to guide future drug discovery efforts. This document is intended to serve as a critical resource for researchers engaged in the design, synthesis, and biological exploration of new benzothiazole-based therapeutic agents.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, is a cornerstone in the development of therapeutic agents.[3][4] The presence of nitrogen and sulfur atoms within the heterocyclic ring system imparts unique physicochemical properties, enabling it to interact with a wide array of biological targets, including enzymes and receptors.[2]

This structural versatility is evidenced by the number of benzothiazole-containing drugs that have received regulatory approval. These compounds validate the therapeutic viability of the scaffold and span a remarkable range of clinical applications.

Table 1: Examples of FDA-Approved Drugs Featuring the Benzothiazole Scaffold

| Drug Name | Therapeutic Class | Primary Clinical Use |

| Riluzole | Neuroprotective Agent | Treatment of Amyotrophic Lateral Sclerosis (ALS)[5] |

| Pramipexole | Dopamine Agonist | Treatment of Parkinson's Disease and Restless Legs Syndrome |

| Quizartinib | Kinase Inhibitor | Treatment of Acute Myeloid Leukemia (AML)[5] |

| Flutemetamol (¹⁸F) | Diagnostic Imaging Agent | PET imaging for detection of β-amyloid plaques in Alzheimer's Disease[5] |

| Ethoxzolamide | Diuretic / Carbonic Anhydrase Inhibitor | Management of glaucoma and fluid retention[5] |

| Zopolrestat | Aldose Reductase Inhibitor | Investigated for the management of diabetic complications[5] |

Anticancer Activity of Benzothiazole Derivatives

The development of novel anticancer agents is one of the most extensively researched areas for benzothiazole derivatives.[6][7] These compounds have demonstrated potent cytotoxic activity against a multitude of cancer cell lines through diverse mechanisms of action.[1][8]

Mechanistic Insights: Targeting Key Cancer Pathways

Benzothiazole derivatives exert their anticancer effects by modulating critical cellular processes involved in cancer progression.[1] The primary mechanisms identified include:

-

Tyrosine Kinase Inhibition: Many derivatives are designed to inhibit specific tyrosine kinases that are overactive in cancer cells, thereby blocking signal transduction pathways responsible for cell growth and proliferation.[1][8]

-

Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.[1][8]

-

Induction of Apoptosis: A significant number of benzothiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins or by activating caspase-dependent pathways.[9]

-

NF-κB Pathway Modulation: Some derivatives can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, which is often constitutively active in cancer cells.[9]

In Vitro Evaluation of Anticancer Activity

The initial screening of novel compounds for anticancer potential is typically performed using in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HeLa) into a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel benzothiazole derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO, max 0.5%) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1] Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Data Presentation: Comparative Cytotoxicity (IC₅₀)

The following table summarizes the IC₅₀ values of representative novel benzothiazole derivatives against various human cancer cell lines, demonstrating their potent and often selective cytotoxicity.

Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Selected Benzothiazole Derivatives

| Derivative Class | Cancer Cell Line | Cell Line Type | IC₅₀ Value (µM) | Reference |

| Naphthalimide-Benzothiazole | HT-29 | Colorectal Adenocarcinoma | 3.47 ± 0.2 | [10] |

| Naphthalimide-Benzothiazole | A549 | Lung Carcinoma | 3.89 ± 0.3 | [10] |

| Naphthalimide-Benzothiazole | MCF-7 | Breast Adenocarcinoma | 5.08 ± 0.3 | [10] |

| Oxothiazolidine-Benzothiazole | HeLa | Cervical Carcinoma | 9.76 | [10] |

| 2-Mercaptobenzothiazole (Comp. 4d) | BxPC-3 | Pancreatic Cancer | 3.99 | [11] |

| 2-Mercaptobenzothiazole (Comp. 4m) | AsPC-1 | Pancreatic Cancer | 8.49 | [11] |

| 2-Mercaptobenzothiazole (Comp. 4h) | PTJ64i | Paraganglioma | 7.27 | [11] |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | Lung Carcinoma | 68 µg/mL | [2] |

Visualizing the Mechanism: Apoptosis Induction Pathway

Many benzothiazole derivatives trigger apoptosis, a crucial mechanism for eliminating cancer cells. The diagram below illustrates a simplified, common pathway.

Caption: Simplified pathway of apoptosis induced by some benzothiazole derivatives.

Antimicrobial Potential of Benzothiazole Scaffolds

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzothiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12][13]

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazoles are often attributed to their ability to inhibit essential bacterial enzymes that are absent in eukaryotes, providing a degree of selective toxicity. Key mechanisms include:

-

Enzyme Inhibition: Benzothiazoles have been shown to inhibit enzymes critical for bacterial survival, such as DNA gyrase (essential for DNA replication) and dihydropteroate synthase (involved in folate synthesis).[12]

-

Cell Wall Synthesis Disruption: Some derivatives interfere with the biosynthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.[12]

-

Biofilm Inhibition: Benzothiazoles can also prevent the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses.

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[13]

Protocol: Broth Microdilution Method for MIC Determination (CLSI guidelines)

This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

-

Preparation of Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare twofold serial dilutions of the benzothiazole test compounds in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15] The final volume in each well should be 50 µL.

-

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh (18-24 hour) agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

-

Inoculum Dilution: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

-

Inoculation: Within 15 minutes of standardization, inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.[13]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13]

Data Presentation: Comparative Antimicrobial Activity (MIC)

The table below presents MIC values for several novel benzothiazole derivatives against common bacterial pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide-Benzothiazole (66c) | P. aeruginosa | 3.1 - 6.2 | [12] |

| Sulfonamide-Benzothiazole (66c) | S. aureus | 3.1 - 6.2 | [12] |

| Sulfonamide-Benzothiazole (66c) | E. coli | 3.1 - 6.2 | [12] |

| Isatin-Benzothiazole (41c) | E. coli | 3.1 | [12] |

| Isatin-Benzothiazole (41c) | P. aeruginosa | 6.2 | [12] |

| Amino-benzothiazole Schiff base (46a/b) | E. coli | 15.62 | [12] |

| Benzothiazole-Thiazole Hybrid (4b) | S. aureus | 3.90 | [7] |

| Benzothiazole-Thiazole Hybrid (4b) | M. tuberculosis H37Rv | 3.90 | [7] |

Visualizing the Workflow: Antimicrobial Testing Pipeline

Caption: Standard workflow for MIC determination using the broth microdilution method.

Neuroprotective and CNS-Related Activities

The benzothiazole scaffold is also a promising platform for developing agents to treat neurodegenerative diseases, such as Alzheimer's disease (AD).[16] The FDA-approved drug Riluzole, used for ALS, highlights the potential of this scaffold to modulate CNS targets.[15]

Targeting Neurodegenerative Diseases

Key strategies for designing benzothiazole-based neuroprotective agents include:

-

Acetylcholinesterase (AChE) Inhibition: In AD, there is a deficit of the neurotransmitter acetylcholine. Inhibiting AChE, the enzyme that breaks down acetylcholine, can increase its levels in the brain and provide symptomatic relief.[16]

-

Amyloid-Beta (Aβ) Aggregation Inhibition: The accumulation of Aβ plaques is a pathological hallmark of AD. Compounds that can prevent the aggregation of Aβ peptides are considered promising therapeutic candidates.[10]

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease.[15]

Protocol: Ellman's Method for AChE Inhibition Assay

The Ellman's assay is a simple, rapid, and reliable spectrophotometric method for measuring AChE activity and screening for its inhibitors.[6]

-

Reagent Preparation:

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

AChE Solution: Prepare a solution of Acetylcholinesterase (e.g., from electric eel) in buffer to a final concentration of 0.1 U/mL.[6]

-

DTNB Solution: Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in buffer.[6]

-

Substrate Solution: Prepare a 10 mM solution of acetylthiocholine iodide (ATChI) in deionized water. Prepare this solution fresh daily.[6]

-

Test Compound: Prepare serial dilutions of the benzothiazole derivative in buffer.

-

-

Assay Plate Setup (96-well plate):

-

Add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of the various dilutions of the test compound to the test wells. For the control (100% activity), add 25 µL of buffer.

-

Add 25 µL of the AChE enzyme solution to all wells.

-

Add 50 µL of the DTNB solution to all wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: To initiate the enzymatic reaction, add 25 µL of the ATChI substrate solution to all wells. The total reaction volume will be 150 µL.[6]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[6] The rate of color formation is proportional to AChE activity.

-

Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

Data Presentation: Neuroprotective Activity

The following table shows the inhibitory activity of novel benzothiazole derivatives against key neurodegenerative targets.

Table 4: Inhibitory Activity of Benzothiazole Derivatives Against Neurological Targets

| Derivative | Target | Activity Type | Value | Reference |

| Compound 4f | AChE | IC₅₀ | 0.031 ± 0.001 µM | [14] |

| Compound 4m | AChE | IC₅₀ | 0.048 ± 0.002 µM | [14] |

| Compound 4f | BuChE | IC₅₀ | 0.062 ± 0.003 µM | [14] |

| Compound 4f | MAO-B | IC₅₀ | 40.3 ± 1.7 nM | [14] |

| Compound 4m | MAO-B | IC₅₀ | 56.7 ± 2.2 nM | [14] |

| Compound 4f | Aβ Aggregation | % Inhibition @ 1 µM | 90.6 ± 3.1% | [14] |

| Compound 4m | Aβ Aggregation | % Inhibition @ 1 µM | 88.9 ± 2.0% | [14] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of benzothiazole derivatives and their biological activity is crucial for rational drug design.[17] Decades of research have revealed several key insights:

-

Importance of the C-2 Position: The C-2 position of the benzothiazole ring is the most common site for substitution. Attaching various aryl, heterocyclic, or aliphatic side chains at this position profoundly influences the compound's biological activity.[5][18]

-

Role of the C-6 Position: Substitution at the C-6 position of the benzene ring is also critical. The introduction of electron-withdrawing groups (e.g., -F, -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) can significantly enhance potency and modulate the mechanism of action.[5][10][18] For example, the trifluoromethoxy group at C-6 in Riluzole is vital for its neuroprotective effects.[10]

-

Impact of Specific Moieties:

-

Halogens: The incorporation of fluorine or chlorine atoms often increases lipophilicity and metabolic stability, which can enhance cell permeability and overall activity.[10]

-

Aromatic/Heterocyclic Rings: Adding further ring systems, such as phenyl, pyridine, or pyrimidine rings, can provide additional binding interactions with target proteins, leading to increased potency.[6]

-

Logical Relationship Diagram: SAR of Benzothiazoles

Caption: Key structure-activity relationships for benzothiazole derivatives.

Conclusion and Future Directions

The benzothiazole scaffold remains an exceptionally fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents, supported by a wealth of preclinical data. The ability to systematically modify the core structure at key positions allows for the fine-tuning of pharmacological properties and the development of highly potent and selective compounds.

Future research should focus on leveraging computational modeling and structure-based design to create next-generation derivatives with improved pharmacokinetic profiles, reduced off-target effects, and enhanced efficacy. Exploring multi-target-directed ligands (MTDLs), where a single benzothiazole-based molecule is designed to interact with multiple targets in a disease pathway, represents a particularly exciting frontier, especially for complex multifactorial diseases like cancer and Alzheimer's.[16] Continued investigation into this privileged scaffold is poised to deliver innovative solutions to pressing global health challenges.

References

- A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives. Benchchem.

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

- A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences.

-

Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available at: [Link]

-

Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. Available at: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Ingenta Connect. Available at: [Link]

-

3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]

- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich. Available at: [Link]

- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.

-

Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. JAGANNATH UNIVERSITY. Available at: [Link]

-

Biological Screening and Structure Activity relationship of Benzothiazole. RJPT. Available at: [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]

-

Broth Microdilution | MI - Microbiology. Microbiology International. Available at: [Link]

-

Benzothiazole derivatives in cancer treatment:... : MedMat. Ovid. Available at: [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. Available at: [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. Available at: [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. Available at: [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. Available at: [Link]

-

(PDF) Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review. ResearchGate. Available at: [Link]

- Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.

Sources

- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnu.ac.bd [jnu.ac.bd]

- 3. Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens - Iranian Journal of Medical Microbiology [ijmm.ir]

- 4. benchchem.com [benchchem.com]

- 5. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. microbeonline.com [microbeonline.com]

- 10. flore.unifi.it [flore.unifi.it]

- 11. ricerca.unich.it [ricerca.unich.it]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]

- 18. scielo.br [scielo.br]

Unlocking the Therapeutic Potential of Benzisothiazoles: A Technical Guide to Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The benzisothiazole scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their investigation and development as potent antimicrobial, anticancer, and antipsychotic agents. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by benzisothiazole compounds, offering field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.

The Antimicrobial Arsenal of Benzisothiazoles: Disrupting Microbial Viability

Benzisothiazole derivatives have demonstrated significant efficacy against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] Their antimicrobial prowess stems from the ability to target and inhibit multiple, essential cellular processes.

Inhibition of Key Bacterial Enzymes

A primary antimicrobial strategy of benzisothiazole compounds involves the targeted inhibition of crucial bacterial enzymes that are absent in mammalian cells, providing a degree of selective toxicity.

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair.[2][3] Certain benzothiazole derivatives act as potent inhibitors of the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[4][5] This inhibition prevents the necessary supercoiling and decatenation of bacterial DNA, leading to a cessation of replication and ultimately, cell death.[3]

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA, RNA, and phospholipids in rapidly proliferating cells like bacteria.[6][7] Benzisothiazole derivatives have been shown to effectively inhibit bacterial DHODH, thereby starving the microbes of essential building blocks for growth and replication.[2][7]

-

Dihydropteroate Synthase (DHPS): This enzyme is a key player in the folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids in bacteria. Sulfonamide-containing benzisothiazole derivatives have been developed to target and inhibit DHPS, acting as competitive inhibitors of its natural substrate, p-aminobenzoic acid (PABA).[8]

Disruption of Cellular Integrity and Metabolism

Beyond specific enzyme inhibition, some benzisothiazoles exert their antimicrobial effects through broader mechanisms:

-

Interaction with Thiol-Containing Proteins: The 1,2-benzisothiazolin-3-one (BIT) subclass of compounds is known to react with thiol groups of cysteine residues in essential cellular proteins.[9][10] This interaction can lead to the inactivation of numerous enzymes involved in metabolic processes like glucose transport and oxidation, thereby crippling the microbe's ability to generate energy.[9]

-

Membrane Perturbation: Some benzisothiazole amides have been shown to target the bacterial cell membrane, leading to its disruption.[11] This can result in the leakage of intracellular components and a loss of the proton motive force, which is critical for cellular energy production.

Experimental Workflow: Assessing Antimicrobial Activity

A systematic approach is crucial for evaluating the antimicrobial potential of novel benzisothiazole compounds.

-

Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain overnight in appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution Series: Prepare a serial two-fold dilution of the benzisothiazole compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbe only) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Combating Cancer: Inducing Apoptosis and Halting Proliferation

The anticancer activity of benzisothiazole derivatives is a rapidly advancing field of research. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines through the modulation of key signaling pathways that govern cell survival and proliferation.[12][13][14]

Induction of Apoptosis: The Programmed Cell Death Cascade

A primary mechanism by which benzisothiazole compounds eliminate cancer cells is through the induction of apoptosis.[12][15]

-

Mitochondrial (Intrinsic) Pathway: Many benzisothiazole derivatives trigger the intrinsic apoptotic pathway.[15] This involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[15] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[15] Cytochrome c then initiates the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[12][15]

-

PI3K/AKT Signaling Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical cell survival pathway that is often hyperactivated in cancer.[16] Some benzisothiazole derivatives have been shown to inhibit this pathway, leading to a decrease in the phosphorylation and activation of AKT.[12] This inhibition prevents the downstream signaling that promotes cell survival and proliferation, thereby sensitizing the cancer cells to apoptosis.[12]

Cell Cycle Arrest and Inhibition of Proliferation

In addition to inducing apoptosis, benzisothiazole compounds can also halt the uncontrolled proliferation of cancer cells.

-

Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial for cell growth and proliferation, and their dysregulation is a common feature of many cancers. Certain benzisothiazole derivatives have been identified as potent inhibitors of various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[10] By blocking the activity of these kinases, these compounds can arrest the cell cycle and prevent further tumor growth.

-

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, play a significant role in the survival and proliferation of cancer cells, especially under hypoxic conditions.[17][18] Benzisothiazole derivatives have been developed as effective inhibitors of CA IX, thereby disrupting the pH regulation of cancer cells and impeding their growth in the tumor microenvironment.[18]

Experimental Workflows: Elucidating Anticancer Mechanisms

A multi-pronged experimental approach is necessary to fully characterize the anticancer properties of benzisothiazole derivatives.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the benzisothiazole compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Protein Extraction: Treat cancer cells with the benzisothiazole compound for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Cell Lysis: Induce apoptosis in cancer cells with the benzisothiazole compound. Lyse the cells to release the cytosolic contents.

-

Substrate Addition: Add a colorimetric substrate for caspase-3, such as DEVD-pNA, to the cell lysates.

-

Incubation: Incubate the reaction at 37°C to allow for the cleavage of the substrate by active caspase-3.

-

Absorbance Measurement: Measure the absorbance of the released chromophore (pNA) at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

-

Cell Fixation and Permeabilization: Fix the treated cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

-

TdT Labeling: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT will incorporate the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Visualization: Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope or flow cytometer.

Modulating Neural Circuits: The Antipsychotic Action of Benzisothiazoles

Certain benzisothiazole derivatives have emerged as atypical antipsychotic agents, offering a therapeutic option for managing psychosis, particularly in schizophrenia.[19] Their mechanism of action centers on the modulation of key neurotransmitter systems in the brain.

Dopamine and Serotonin Receptor Antagonism

The primary mechanism of action for atypical antipsychotics, including benzisothiazole derivatives, is the combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[20]

-

Dopamine D2 Receptor Blockade: Excessive dopaminergic activity in the mesolimbic pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Benzisothiazole antipsychotics block D2 receptors in this pathway, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[21]

-

Serotonin 5-HT2A Receptor Blockade: Antagonism of 5-HT2A receptors is a key feature that distinguishes atypical from typical antipsychotics. This action is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) and may also improve negative symptoms and cognitive deficits.[21] The blockade of 5-HT2A receptors can increase dopamine release in certain brain regions, such as the prefrontal cortex, which may be beneficial for cognitive function.[21]

The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of the "atypicality" of an antipsychotic drug.

Experimental Workflow: Characterizing Receptor Binding Profiles

Determining the binding affinities of benzisothiazole compounds for various neurotransmitter receptors is essential for understanding their antipsychotic potential.

-

Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled benzisothiazole compound (the competitor).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the benzisothiazole compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Advanced Biophysical Techniques for Target Identification and Validation

Modern drug discovery relies on sophisticated biophysical methods to confirm direct target engagement and to elucidate the thermodynamics and kinetics of drug-target interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[22] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[22]

-

Cell Treatment: Treat intact cells with the benzisothiazole compound or a vehicle control.

-

Heat Challenge: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative information about the kinetics (association and dissociation rates) and affinity of the interaction between a small molecule and a target protein.[15][23]

-

Ligand Immobilization: Covalently immobilize the purified target protein (the ligand) onto the surface of a sensor chip.

-

Analyte Injection: Inject a series of concentrations of the benzisothiazole compound (the analyte) over the sensor surface.

-

Real-time Monitoring: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.

-

Data Analysis: Fit the sensorgram data to various binding models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Data Presentation and Visualization

Quantitative Data Summary

| Compound Class | Compound Example | Target | Assay | IC50 / MIC / Ki | Reference |

| Antimicrobial | Benzothiazole derivative 3 | E. coli | MIC | 25 µg/mL | [24] |

| Benzothiazole derivative 4 | E. coli | MIC | 25 µg/mL | [24] | |

| Sulfonamide analogue 66c | S. aureus, E. coli, P. aeruginosa | MIC | 3.1–6.2 µg/mL | [25] | |

| Schiff base analogue 46a/46b | E. coli, P. aeruginosa | MIC | 15.62 µg/mL | [25] | |

| Anticancer | Indole semicarbazide 12 | HT-29 (Colon) | IC50 | 0.015 µM | [6] |

| Chlorobenzyl indole semicarbazide 55 | HT-29 (Colon) | IC50 | 0.024 µM | [26] | |

| Naphthalimide derivative 67 | HT-29 (Colon) | IC50 | 3.47 ± 0.2 µM | [26] | |

| Naphthalimide derivative 67 | A549 (Lung) | IC50 | 3.89 ± 0.3 µM | [26] | |

| Naphthalimide derivative 67 | MCF-7 (Breast) | IC50 | 5.08 ± 0.3 µM | [26] | |

| Benzothiazole-triazole hybrid 8a | T47-D (Breast) | IC50 | 13 µM | [10] | |

| Benzothiazole-triazole hybrid 8a | EGFR | IC50 | 0.69 µM | [10] | |

| Antipsychotic | 3-Benzisothiazolylpiperazine 8e | Dopamine D2 Receptor | Ki | Comparable to haloperidol | [19] |

| 3-Benzisothiazolylpiperazine 8e | Serotonin 5-HT2A Receptor | Ki | High affinity | [19] |

Signaling Pathway and Workflow Diagrams

Caption: Inhibition of the PI3K/AKT signaling pathway by benzisothiazole derivatives.

Caption: Experimental workflow for investigating the anticancer mechanism of benzisothiazoles.

Caption: Putative inhibition of the NF-κB signaling pathway by benzisothiazole derivatives.

References

- Acar, Ç., & Kaymak, İ. (2019). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 24(15), 2788.

- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry, 14(5), 863-887.

- GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.).

- Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 223.

- A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (2013). PLoS ONE, 8(5), e63900.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Sorensen, S. M., et al. (1996). 3-Benzisothiazolylpiperazine Derivatives as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 39(20), 4073-4081.

- A Review on Anticancer Potentials of Benzothiazole Derivatives. (2019). Current Organic Chemistry, 23(24), 2736-2755.

- Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 223.

- Sorensen, S. M., et al. (1996). 3-Benzisothiazolylpiperazine Derivatives as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 39(20), 4073-4081.

- Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2025). RSC Advances, 15(7), 4984-5001.

- Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2281, pp. 1-13). Humana, New York, NY.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.

- Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site lipophilic floor. (2024). European Journal of Medicinal Chemistry, 273, 116503.

- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.

- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.

- Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1142-1149.

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

-

EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. Retrieved from [Link]

- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). Molecules, 23(5), 1066.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Antibiotics, 11(12), 1799.

- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry, 14(5), 863-887.

- Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (2019). Journal of Medicinal Chemistry, 62(17), 7994-8012.

- 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. (2016). Journal of Medicinal Chemistry, 59(13), 6547-6552.

- A beginner's guide to surface plasmon resonance. (2023). The Biochemist, 45(1), 40-45.

- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig

- Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (2013). In Methods in Molecular Biology (Vol. 1006, pp. 255-273). Humana Press, Totowa, NJ.

-

Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance Introduction Instrument Overview. (n.d.). Retrieved from [Link]

-

PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. (n.d.). Retrieved from [Link]

-

KEGG PI3K-Akt signaling pathway - Reference pathway. (n.d.). Retrieved from [Link]

- (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. (2015).

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.

- Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(38), 19931-19941.

-

Lecturio. (2025, December 15). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

pi3k/akt signaling pathway. (n.d.). Retrieved from [Link]

- The Nuclear Factor NF-κB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

What is the NF-κB pathway? (2024, March 18). Mechanobiology Institute, National University of Singapore. Retrieved from [Link]

Sources

- 1. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 2. sileks.com [sileks.com]

- 3. path.ox.ac.uk [path.ox.ac.uk]

- 4. biophysics-reports.org [biophysics-reports.org]

- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. blog.cellsignal.com [blog.cellsignal.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. takarabio.com [takarabio.com]

- 15. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]

- 16. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]

- 20. resources.novusbio.com [resources.novusbio.com]

- 21. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. portlandpress.com [portlandpress.com]

- 24. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In vivo experimental design for 2-(1,2-Benzothiazol-3-yl)ethan-1-amine efficacy studies

Application Note: In Vivo Experimental Design for 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Executive Summary & Pharmacological Rationale

This compound (BZEA) is a biologically significant pharmacophore, structurally characterized as a bioisostere of serotonin (5-hydroxytryptamine). Where serotonin possesses an indole core, BZEA features a 1,2-benzisothiazole ring system. This moiety is the active "warhead" found in atypical antipsychotics such as Ziprasidone (Geodon) and Lurasidone (Latuda) .

Why Study BZEA? While often utilized as a synthetic intermediate, BZEA exhibits intrinsic pharmacological activity. Its structural homology to serotonin and dopamine suggests high affinity for 5-HT1A (partial agonism) , 5-HT2A (antagonism) , and D2 (antagonism) receptors.

-

Therapeutic Potential: Anxiolytic, Antipsychotic, and Antidepressant activity.

-

Key Challenge: The primary hurdle in in vivo profiling of benzisothiazoles is lipophilicity-driven bioavailability and Blood-Brain Barrier (BBB) penetration .

This guide outlines a self-validating experimental framework to assess the CNS efficacy of BZEA, moving from formulation to behavioral phenotyping.

Formulation Strategy (Critical Step)

Benzisothiazole derivatives often suffer from poor aqueous solubility, leading to erratic absorption and false negatives in behavioral assays. Simple saline dissolution is not recommended .

Protocol A: Optimized Vehicle Formulation

-

Standard Vehicle: 20% (w/v) 2-Hydroxypropyl-

-cyclodextrin (HP- -

Alternative (if HP-

-CD unavailable): 5% DMSO + 5% Tween-80 + 90% Saline (0.9%). Note: High DMSO can confound behavioral readouts.

Preparation Steps:

-

Weigh BZEA hydrochloride salt (ensure salt form for better solubility).

-

Dissolve BZEA in the chosen vehicle to achieve stock concentrations of 1, 3, and 10 mg/mL .

-

Sonication: Sonicate at 40°C for 15 minutes to ensure a clear solution.

-

pH Adjustment: Adjust to pH 5.5–6.5 using 0.1N NaOH. Caution: Basic pH (>7.5) may precipitate the free base.

Mechanism of Action & Signaling Pathways

To interpret in vivo data, we must map the hypothesized signaling cascade. BZEA is predicted to modulate the cAMP signaling pathway via G-protein coupled receptors (GPCRs).

Figure 1: Hypothesized signaling cascade. BZEA acts as a dual 5-HT/D2 modulator, influencing cAMP levels to regulate mood and locomotion.

Experimental Protocols

Study 1: Pharmacokinetics & BBB Penetration (Go/No-Go)

Before efficacy testing, confirm the molecule reaches the brain.

-

Subjects: C57BL/6 Mice (n=3 per time point).

-

Dose: 10 mg/kg (i.p.).

-

Sampling: Terminal blood and whole brain collection at 0.5, 1, 2, and 4 hours post-dose.

-

Analysis: LC-MS/MS.

-

Success Criteria: Brain-to-Plasma ratio (

) > 0.3.

Study 2: Antipsychotic Efficacy (MK-801 Induced Hyperlocomotion)

This is the gold-standard model for screening benzisothiazole derivatives (like Ziprasidone) for antipsychotic activity. MK-801 (a NMDA antagonist) mimics the "positive symptoms" of schizophrenia (psychosis).

Experimental Design:

-

Subjects: Male C57BL/6J mice (8-10 weeks), n=10/group.

-

Groups:

-

Vehicle + Saline (Baseline)

-

Vehicle + MK-801 (0.3 mg/kg) (Disease Control)

-

BZEA (3 mg/kg) + MK-801

-

BZEA (10 mg/kg) + MK-801

-

BZEA (30 mg/kg) + MK-801

-

Clozapine (3 mg/kg) + MK-801 (Positive Control)

-

Workflow Diagram:

Figure 2: Temporal workflow for the MK-801 reversal assay.

Data Analysis:

Calculate the % Inhibition of Hyperlocomotion :

Study 3: Anxiolytic Efficacy (Elevated Plus Maze - EPM)

Given the 5-HT1A pharmacophore, BZEA should exhibit anxiolytic effects similar to Buspirone.

Protocol:

-

Dosing: Administer BZEA (1, 3, 10 mg/kg, i.p.) 30 minutes prior to testing.

-

Apparatus: A cross-shaped maze raised 50cm above the floor, with two open arms and two closed arms.

-

Procedure: Place mouse in the center facing an open arm. Record for 5 minutes.

-

Key Metrics:

-

Time spent in Open Arms (Anxiolytic effect = Increased time).

-

Number of Open Arm entries.

-

-

Validation: If total distance moved (closed + open) decreases significantly, the drug is sedative , not just anxiolytic. This distinguishes specific efficacy from general motor impairment.

Safety Profiling: The Catalepsy Bar Test

Benzisothiazoles with high D2 affinity can cause Extrapyramidal Symptoms (EPS). This test is mandatory to ensure the "antipsychotic" effect isn't just the animal being frozen/cataleptic.

-

Method: Place the mouse's forepaws on a horizontal bar (4cm high).

-

Measurement: Latency to remove paws.

-

Cut-off: 60 seconds.

-

Interpretation: Latency > 30s indicates high risk of EPS (Parkinsonian side effects).

Data Presentation Template

Summarize your findings using this standardized table format:

| Group | Dose (mg/kg) | Locomotion (cm) [Mean ± SEM] | % Inhibition (MK-801) | Open Arm Time (s) | Catalepsy Score (s) |

| Vehicle | - | 2500 ± 150 | - | 45 ± 5 | 1.2 ± 0.5 |

| MK-801 Control | 0.3 | 8500 ± 400 | 0% | N/A | N/A |

| BZEA Low | 3 | 6200 ± 300 | ~38% | 60 ± 8 | 2.0 ± 0.8 |

| BZEA Mid | 10 | 4100 ± 250 | ~73% | 95 ± 12 | 5.5 ± 1.5 |

| BZEA High | 30 | 2800 ± 200 | ~95% | 80 ± 10 | 15.0 ± 4.0 (Risk) |

| Clozapine | 3 | 3000 ± 180 | ~92% | N/A | 3.0 ± 1.0 |

* p < 0.05, ** p < 0.01 vs MK-801 Control (ANOVA followed by Dunnett’s test).

References

-

Pfizer Inc. (1994). Synthesis and pharmacological evaluation of Ziprasidone (CP-88,059): A new atypical antipsychotic. Journal of Medicinal Chemistry.

-

Seeger, T. F., et al. (1995). Ziprasidone (CP-88,059): A new antipsychotic with combined dopamine D2 and serotonin 5-HT2A receptor antagonist activity. Journal of Pharmacology and Experimental Therapeutics.

-

BenchChem. (2025).[1] Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols.

-

Schmidt, A. W., et al. (2001). 5-HT1A receptor agonism and the antipsychotic effect of ziprasidone.[2] European Journal of Pharmacology.

-

Bubser, M., et al. (2019). Protocol for the MK-801 induced hyperlocomotion assay in mice. Current Protocols in Neuroscience.

Sources

Troubleshooting & Optimization

Troubleshooting inconsistent results in biological assays with 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Topic: Troubleshooting Inconsistent Biological Assay Results

Ticket ID: T-BZT-3YL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group Status: Open[1]

Executive Summary & Compound Profile

User Query: "We are observing high variability, shifting IC50 values, and unexpected background signals when assaying 2-(1,2-Benzothiazol-3-yl)ethan-1-amine in GPCR binding and enzymatic screens."

Technical Assessment: this compound is a critical pharmacophore, often functioning as a bioisostere for tryptamine (indole-ethylamine).[1] It is widely used in the development of atypical antipsychotics (targeting 5-HT and Dopamine receptors).[1] However, its physicochemical properties—specifically its intrinsic fluorescence, lipophilicity, and amine reactivity—create distinct "assay artifacts" that mimic biological activity or mask true binding.

This guide addresses the three most common failure modes: Fluorescence Interference , Solubility-Driven Precipitation , and Non-Specific Binding (NSB) .

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of your inconsistency.

Figure 1: Diagnostic logic tree for isolating assay failures associated with benzothiazole derivatives.

Issue 1: The "Ghost" Signal (Fluorescence Interference)

Symptom: You observe high signal in "No Enzyme" controls or false inhibition in fluorescence-based assays.[1]

Root Cause:

The benzothiazole moiety is a known fluorophore.[1] Many derivatives exhibit excitation maxima (

Troubleshooting Protocol:

-

Spectral Scan:

-

Mitigation Strategy:

-

Switch Readouts: Move to Time-Resolved Fluorescence (TR-FRET) or AlphaScreen .[1] The time delay (µs) in TR-FRET allows the short-lived compound fluorescence (ns) to decay before measurement begins [2].[1]

-

Red-Shift: Use assay probes in the Far-Red (Cy5, Alexa 647) where benzothiazole interference is negligible.[1]

-

Issue 2: Inconsistent Potency (Solubility & Dilution)

Symptom: IC50 curves are flat, noisy, or shift by >10-fold between runs. "Crash-out" is visible at high concentrations.[1]

Root Cause: this compound is moderately lipophilic (LogP ~2.[1]5) but the amine salt can be tricky.[1] A common error is diluting the DMSO stock directly into aqueous buffer, causing localized precipitation that is invisible to the naked eye but disastrous for concentration accuracy [3].

Corrective Protocol: The "Intermediate Shift" Method

Do not dilute directly from 10 mM stock to aqueous buffer.[1] Use an intermediate DMSO step.[1][2]

| Step | Action | Rationale |

| 1 | Prepare 1000x Stocks | Create serial dilutions in 100% DMSO first. (e.g., 10 mM down to 1 nM).[1] |

| 2 | Intermediate Dilution | Transfer 1 µL of DMSO stock into 19 µL of buffer (5% DMSO intermediate). Mix vigorously. |

| 3 | Final Assay Transfer | Transfer 2 µL of the Intermediate into 98 µL of Assay Volume. |

| 4 | Final DMSO | 0.1% .[1] This ensures the compound is dispersed before hitting the "water wall."[1] |

Visual Workflow for Dilution:

Figure 2: Optimized "Intermediate Shift" dilution protocol to prevent compound precipitation.

Issue 3: The "Sticky" Compound (Non-Specific Binding)

Symptom: Low recovery of compound in LC-MS controls, or potency decreases as you move to lower concentrations (non-linear Hill slope).[1]

Root Cause: The primary amine is positively charged at physiological pH (pKa ~9.5), while polystyrene plates are often negatively charged. The benzothiazole ring adds lipophilicity.[1] This "amphiphilic" nature causes the molecule to adhere to plastic tips and well walls [4].[1]

Solution: Surface Passivation

-

Detergents: Add 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer.[1] This blocks hydrophobic interaction sites on the plastic.[1][3]

-

Labware: Switch to Low-Binding (silanized) tips and plates.

-

Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) unless it interferes with your specific target.[1] BSA acts as a "sacrificial" protein to coat surfaces.[1]

Data Comparison: Effect of Additives

| Condition | Recovery (LC-MS) | IC50 Consistency | Status |

| Standard PBS Buffer | 45% | Poor (High variability) | ❌ FAIL |

| PBS + 0.05% Tween-20 | 92% | Good | ✅ PASS |

| PBS + 0.1% BSA | 98% | Excellent | ✅ PASS |

Stability & Storage FAQs

Q: Can I store the diluted compound at 4°C overnight? A: No. Primary amines on benzothiazole scaffolds can oxidize or react with trace aldehydes in the air/plastic.[1] Always prepare fresh dilutions. Store the 10 mM DMSO stock at -20°C or -80°C, protected from light (amber vials), as benzothiazoles are photosensitive [5].

Q: Is the salt form important? A: Yes. The Hydrochloride (HCl) or Fumarate salt is significantly more water-soluble than the free base.[1] Ensure you know which form you have; the free base requires careful acidification or higher DMSO concentrations to solubilize initially.[1]

References

-

Tang, B., et al. (2019).[1] "A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells."[1] Molecules, 24(3), 411. Link

-

Amerigo Scientific. (2024).[1] "Understanding and Controlling Non-Specific Binding in SPR Experiments." Link

-

MedChemExpress. (2024).[1] "2-Aminobenzothiazole Solubility & Preparation Protocols." Link

-

BenchChem. (2024).[1] "Strategies for reducing non-specific binding in receptor assays." Link

-

WuXi AppTec DMPK. (2024).[1] "Nonspecific Binding: Main Factors of Occurrence and Strategies."[1][4][5] Link

Sources

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]

Technical Support Center: Refinement of Analytical Methods for 2-(1,2-Benzothiazol-3-yl)ethan-1-amine Detection

Welcome to the technical support center dedicated to the analytical challenges and solutions for the detection of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, accurate, and reproducible analytical methods. We will delve into the common issues encountered during method development and routine analysis, providing scientifically grounded explanations and practical, step-by-step troubleshooting protocols.

Introduction to this compound and its Analytical Importance

This compound is a heterocyclic amine that is of growing interest in pharmaceutical development due to its structural motifs, which are present in a variety of biologically active molecules. Accurate quantification of this compound in various matrices, from reaction mixtures to biological fluids, is critical for pharmacokinetic studies, process optimization, and quality control.

The primary amine functional group and the benzothiazole core present unique challenges in chromatographic analysis. Issues such as poor peak shape, low sensitivity, and matrix interference are common hurdles. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems you may encounter during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

HPLC-UV Analysis: Troubleshooting Common Issues

Question 1: I am observing significant peak tailing for my this compound standard. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC.[1][2] The primary cause is the interaction of the protonated amine group with acidic residual silanol groups on the surface of the silica-based stationary phase.[1][3] This secondary interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a skewed peak shape.

Here is a systematic approach to troubleshoot and resolve peak tailing:

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.

Step-by-Step Troubleshooting:

-

Diagnose the Problem: First, confirm that the tailing is due to chemical interactions and not a physical issue with your HPLC system.[3] Inject a neutral compound (e.g., toluene or caffeine). If the neutral compound exhibits a symmetrical peak, the tailing of your analyte is likely due to secondary interactions. If the neutral compound also tails, there may be a physical problem such as a column void or a blocked frit.[3]

-

Adjust Mobile Phase pH: To minimize the interaction with silanol groups, you can either fully protonate the analyte and suppress the ionization of the silanols by working at a low pH, or deprotonate the silanols and have the analyte in its free base form at a high pH.

-

Low pH Approach: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an acid like formic acid or trifluoroacetic acid (TFA). At this pH, the primary amine will be fully protonated, and the silanol groups will be largely unionized, reducing the unwanted ionic interactions.[4]

-

High pH Approach: Alternatively, using a mobile phase with a pH above the pKa of the silanol groups (typically around 7-8) can also improve peak shape. However, ensure your column is stable at high pH.

-

-

Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1-0.5%, into your mobile phase can be effective.[2] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

-

Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups.[3] If you are using an older column, switching to a newer, high-purity silica column specifically designed for the analysis of basic compounds can significantly improve peak shape.

Question 2: My sensitivity for this compound is very low. How can I improve it?

Answer:

Low sensitivity in HPLC-UV analysis can stem from several factors. Here’s a checklist to improve your signal-to-noise ratio:

-

Wavelength Selection: Ensure you are monitoring at the UV absorbance maximum (λmax) of this compound. If the λmax is unknown, perform a UV scan of a standard solution using a diode array detector (DAD) or a spectrophotometer. For structurally similar benzothiazole compounds, the λmax is often in the range of 250-290 nm.

-

Mobile Phase Composition: The pH and solvent composition of your mobile phase can influence the chromophore of your analyte. Experiment with different solvents (e.g., acetonitrile vs. methanol) and pH values to see if the absorbance changes.

-

Injection Volume and Concentration: While seemingly obvious, ensure you are injecting a sufficient amount of your analyte. If possible, increase the injection volume or the concentration of your sample. Be mindful of potential column overload, which can lead to peak distortion.

-

Detector Settings: Check your detector's bandwidth and reference wavelength settings. A narrower bandwidth can sometimes improve sensitivity, but may also increase noise.

-

Sample Solvent: Injecting your sample in a solvent that is stronger than your mobile phase can cause peak broadening and a decrease in peak height. Whenever possible, dissolve your sample in the initial mobile phase.[5]

LC-MS/MS Analysis: Troubleshooting Common Issues

Question 3: I am experiencing significant signal suppression for my analyte in biological samples (e.g., plasma, urine). What are matrix effects and how can I mitigate them?